Methyl (E)-m-nitrocinnamate
Overview
Description
Methyl (E)-m-nitrocinnamate, also known as 3-methyl-2-nitrobenzeneacetonitrile, is an organic compound used in the synthesis of various compounds. It is a versatile intermediate that can be used in a variety of ways, such as in the preparation of pharmaceuticals, dyes, and other organic compounds. It is an important building block for the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Photodimerization Studies : Methyl (E)-p-nitrocinnamate has been studied for its photodimerization properties. The formation of cis and trans dimers in various solvents and conditions was explored, indicating that both singlet and triplet π,π* states are significant in the process (Ishigami, Murata, & Endo, 1976).
Organic Synthesis : The compound has been used in the synthesis of unsaturated nitro compounds. This includes the preparation of methyl esters of various nitrocinnamic acids, demonstrating its utility in organic synthesis (Novikov & Hvekhgeimer, 1960).
Spectroscopic and Kinetic Studies : Methyl β-methylthio-α-nitrocinnamate was studied for its reaction kinetics with amines, providing insights into the accumulation of intermediates in SNV reactions (Bernasconi, Brown, Eventova, & Rappoport, 2007).
Comparative Reactivity Analysis : The reactivity of α-nitrocinnamate in the conjugate addition of active methylene compounds was analyzed, contributing to the understanding of heterocyclic framework synthesis (Mukaijo, Yokoyama, & Nishiwaki, 2020).
Fragmentation Studies : Methyl α,p-dinitrocinnamate's reaction with vinyl ethers led to the formation of cyclic nitronic esters, providing valuable data on fragmentation processes (Tohda, Yamawaki, Matsui, Kawashima, Ariga, & Mori, 1988).
Isomerization and Nucleofugality : Studies have been conducted on the isomerization of methyl α-tert-butoxycarbonyl-p-nitro-β-bromocinnamates, contributing to the understanding of nucleofugal properties of various ions (Rappoport, Avramovitch, Karni, & Apeloig, 1989).
Antibody Combining Sites : Methyl p-nitrocinnamate was used in studies involving antibody combining sites as templates for selective organic chemical reactions, showcasing its utility in bioorganic chemistry (Balan, Doctor, Green, Torten, & Ziffer, 1988).
DNA-Binding and Biological Activity : The DNA-binding and biological activity of nickel(II) mixed ligand carboxylate complexes, including para-nitrocinnamate, were explored, contributing to the field of bioinorganic chemistry (Begum, Rehman, Shahid, Haider, Iqbal, Tahir, & Ali, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQXESBKFCYESZ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267210 | |
Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
659-04-1, 1664-59-1 | |
Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (E)-m-nitrocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1322 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (E)-m-nitrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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